![molecular formula C9H18Cl2N4O B1402610 4-(2-Methoxy-ethyl)-3-Pyrrolidin-2-yl-4H-[1,2,4]triazol-Dihydrochlorid CAS No. 1361116-46-2](/img/structure/B1402610.png)
4-(2-Methoxy-ethyl)-3-Pyrrolidin-2-yl-4H-[1,2,4]triazol-Dihydrochlorid
Übersicht
Beschreibung
The compound “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a derivative of 1,2,4-triazole . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds, including “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
1,2,4-Triazol-Derivate sind bekannt für ihre pharmakologische Bedeutung mit einem breiten Spektrum an therapeutischen Medikamentenkandidaten. Sie wurden als Kernmoleküle für die Entwicklung von Arzneimitteln mit analgetischen, antiseptischen, antimikrobiellen, antioxidativen, Anti-Urease-, entzündungshemmenden und diuretischen Eigenschaften eingesetzt .
Antifungale Aktivität
Diese Verbindungen haben antifungale Aktivität gegen verschiedene Pilze wie Aspergillus niger und Helminthosporium oryzae gezeigt. Ihre Wirksamkeit wurde unter ähnlichen Bedingungen mit traditionellen Fungiziden wie Carbendazim verglichen .
Elektrochemische Synthese
Die elektrochemische Synthese von 1,2,4-Triazol-fusionierten Heterocyclen ist aufgrund ihres atom- und schrittökonomischen Eintopfverfahrens ein interessantes Gebiet. Diese Methode ist reagenzfrei und beinhaltet intramolekulare dehydrogenative C–N-Kreuzkupplungsreaktionen unter milden elektrolytischen Bedingungen .
Medizinische Auswirkungen
Die medizinischen Auswirkungen von 1,2,4-Triazol-Derivaten sind vielfältig. Sie wurden aufgrund ihrer überlegenen pharmakologischen Anwendungen umfassend auf ihr Potenzial zur Behandlung verschiedener Krankheiten und Erkrankungen untersucht .
Biologische Bewertung
Es gibt laufende Forschungen zur biologischen Bewertung von heterocyclischen 1,2,4-Triazol-Verbindungen. Diese Studien zielen darauf ab, das therapeutische Potenzial und die Wirksamkeit dieser Verbindungen in verschiedenen biologischen Anwendungen zu verstehen .
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride and its derivatives is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the biosynthesis of estrogen . It is considered a therapeutic target due to its role in various cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogen . The disruption of estrogen production can lead to the suppression of cancer cell growth in estrogen-dependent cancers .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . The downstream effects include the suppression of growth in estrogen-dependent cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of cancer cell growth in estrogen-dependent cancers . By inhibiting the aromatase enzyme and disrupting estrogen production, the compound can effectively suppress the growth of these cancer cells .
Biochemische Analyse
Biochemical Properties
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the STAT3 pathway, which is involved in cell growth and survival . By inhibiting this pathway, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can reduce the growth and spread of cancer cells.
Molecular Mechanism
At the molecular level, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound binds to the active site of topoisomerase IV, leading to enzyme inhibition and disruption of DNA replication . Additionally, molecular modeling studies have shown that 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site . This binding interaction is crucial for the compound’s inhibitory activity.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-6-5-13-7-11-12-9(13)8-3-2-4-10-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZVFDALXDCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)
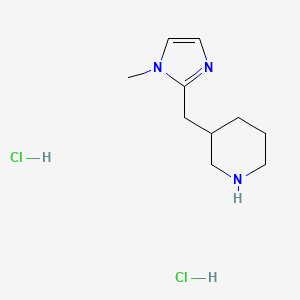

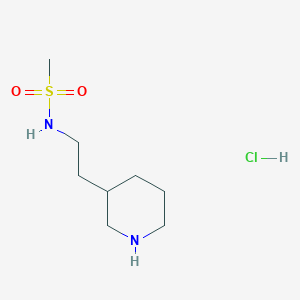


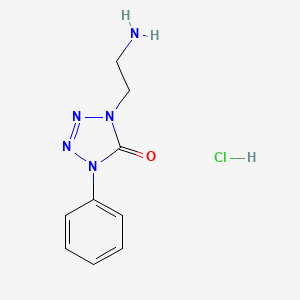
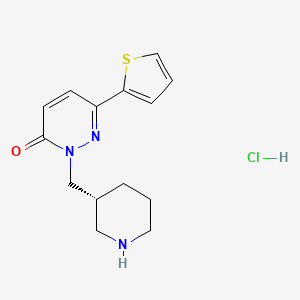
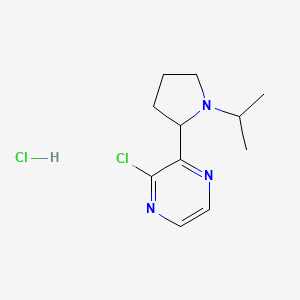
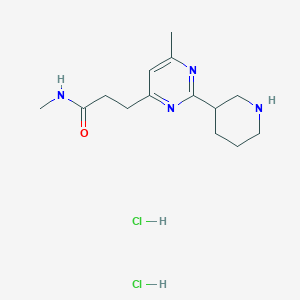
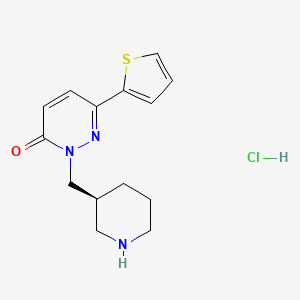
![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

